2-Chloro-3,3-diethoxythietane 1,1-dioxide 2-Chloro-3,3-diethoxythietane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 31247-22-0
VCID: VC16051280
InChI: InChI=1S/C7H13ClO4S/c1-3-11-7(12-4-2)5-13(9,10)6(7)8/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H13ClO4S
Molecular Weight: 228.69 g/mol

2-Chloro-3,3-diethoxythietane 1,1-dioxide

CAS No.: 31247-22-0

Cat. No.: VC16051280

Molecular Formula: C7H13ClO4S

Molecular Weight: 228.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3,3-diethoxythietane 1,1-dioxide - 31247-22-0

Specification

CAS No. 31247-22-0
Molecular Formula C7H13ClO4S
Molecular Weight 228.69 g/mol
IUPAC Name 2-chloro-3,3-diethoxythietane 1,1-dioxide
Standard InChI InChI=1S/C7H13ClO4S/c1-3-11-7(12-4-2)5-13(9,10)6(7)8/h6H,3-5H2,1-2H3
Standard InChI Key LTVONIBAZORCDZ-UHFFFAOYSA-N
Canonical SMILES CCOC1(CS(=O)(=O)C1Cl)OCC

Introduction

2-Chloro-3,3-diethoxythietane 1,1-dioxide is a sulfur-containing organic compound characterized by its unique thietane ring structure. It features a chloro substituent and two ethoxy groups attached to the thietane framework, along with a 1,1-dioxide functional group. The compound's molecular formula is C7H13ClO4S, and it has a molecular weight of approximately 228.696 g/mol .

Synthesis Methods

The synthesis of 2-Chloro-3,3-diethoxythietane 1,1-dioxide typically involves several steps to ensure controlled synthesis with desired purity and yield. Although specific synthesis methods are not detailed in the available literature, general approaches to synthesizing similar thietane compounds often involve reactions that form the thietane ring followed by the introduction of the ethoxy and chloro substituents.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Chloro-3,3-diethoxythietane 1,1-dioxide. These include:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-3-methylthietane 1,1-dioxideContains a methyl group instead of ethoxyMay exhibit different biological activity profiles
2-Bromo-3,3-diethoxythietane 1,1-dioxideBromine substituent instead of chlorinePotentially different reactivity due to bromine
Ethylthietane-1,1-dioxideNo halogen substituentLacks halogen; primarily used as a solvent

These comparisons highlight the uniqueness of 2-Chloro-3,3-diethoxythietane 1,1-dioxide in terms of its halogen content and functional groups, which can significantly influence its chemical behavior and biological properties.

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